SR 1555 (hydrochloride)
Description
SR 1555 (hydrochloride) is a synthetic small molecule identified as a retinoic acid-related orphan receptor gamma (RORγ)-specific inverse agonist . RORγ, a nuclear receptor, plays a critical role in immune regulation, particularly in Th17 cell differentiation and cytokine production, making it a therapeutic target for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease . Structurally, SR 1555 features a hexafluoro-2-hydroxypropan-2-yl biphenyl piperazine scaffold, optimized for bioavailability and target engagement .
Properties
Molecular Formula |
C22H22F6N2O2 · HCl |
|---|---|
Molecular Weight |
496.9 |
InChI Key |
OHUOFZJUUXXRGG-UHFFFAOYSA-N |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
1-(4-((4/'-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-[1,1/'-biphenyl]-4-yl)methyl)piperazin-1-yl)ethanone, monohydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
SR 1555 belongs to a class of ROR modulators with distinct pharmacological profiles. Key analogues include:
Target Specificity and Selectivity
- SR 1555 vs. SR2211: Both are RORγ inverse agonists, but SR2211 exhibits higher selectivity for RORγ over RORα, minimizing cross-reactivity . SR 1555’s hydrochloride formulation may improve pharmacokinetics compared to non-salt forms of SR2211 .
- SR 1555 vs. SR1001 : SR1001 inhibits both RORα and RORγ, which could broaden therapeutic utility but increase risks of off-target effects (e.g., circadian rhythm disruption via RORα) . SR 1555’s specificity for RORγ makes it preferable for conditions driven solely by RORγ dysregulation.
- SR 1555 vs. SR1078 : SR1078 acts as an agonist for RORα/γ, opposing SR 1555’s mechanism. This duality highlights the importance of context-dependent ROR modulation—agonists like SR1078 are explored for metabolic disorders, whereas inverse agonists like SR 1555 target inflammation .
Pharmacological Profiles and Therapeutic Potential
- Efficacy in Autoimmunity : SR 1555 and SR2211 suppress IL-17 production in Th17 cells, a hallmark of autoimmune pathology. SR1001’s dual inhibition may offer synergistic effects but requires careful dosing to avoid toxicity .
- Clinical Progress : While SR 1555 remains in preclinical development, SR1001 and SR2211 have advanced to early-phase trials for psoriasis and multiple sclerosis, respectively .
Q & A
Q. What analytical methods are recommended for quantifying SR 1555 (hydrochloride) purity in experimental samples?
High-performance liquid chromatography (HPLC) with UV detection is a primary method for quantifying SR 1555 (hydrochloride) purity, particularly for distinguishing isomers. The USP monograph for related hydrochloride compounds specifies using peak response ratios of (Z)- and (E)-isomers with a validated standard . Complementary techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) should be employed to confirm structural integrity and detect impurities. For hygroscopic hydrochloride salts, ensure samples are dried to constant weight before analysis to avoid moisture interference.
Q. What safety protocols are critical when handling SR 1555 (hydrochloride) in laboratory settings?
SR 1555 (hydrochloride) requires handling in a fume hood with local exhaust ventilation to mitigate inhalation risks. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Avoid contact with moisture, as hydrochloride salts can hydrolyze to release hydrogen chloride gas, which necessitates emergency showers and eye-wash stations . Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation. Refer to Safety Data Sheets (SDS) for hazard-specific first-aid measures .
Q. How should researchers validate the stability of SR 1555 (hydrochloride) under varying storage conditions?
Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor degradation products via HPLC-MS under stress conditions (e.g., 40°C/75% relative humidity for 6 months). For long-term storage, lyophilization and storage at -20°C in desiccated amber vials are recommended .
Advanced Research Questions
Q. What experimental design strategies mitigate batch-to-batch variability in SR 1555 (hydrochloride) synthesis?
Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, pH, stoichiometry). Use orthogonal analytical methods (e.g., X-ray diffraction for crystallinity, dynamic vapor sorption for hygroscopicity) to characterize physicochemical properties across batches. Cross-validate synthetic routes with independent labs to identify critical process parameters .
Q. How can researchers resolve discrepancies in reported pharmacokinetic data for SR 1555 (hydrochloride)?
Conduct a meta-analysis of existing studies to identify confounding variables (e.g., dosage forms, animal models). Use isotopically labeled SR 1555 (e.g., deuterated analogs) to track metabolite profiles in vivo. Validate assays with standardized bioanalytical protocols, such as LC-MS/MS with stable isotope internal standards, to minimize inter-lab variability .
Q. What methodological considerations are essential when comparing in vitro and in vivo efficacy of SR 1555 (hydrochloride)?
Account for bioavailability differences by measuring plasma protein binding and hepatic metabolic clearance rates (e.g., using microsomal assays). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50 values to in vivo doses. For in vivo studies, select animal models with homologous metabolic pathways (e.g., CYP2A6/CYP2B6 expression) and validate target engagement via PET imaging or biomarker analysis .
Q. How can researchers assess the contribution of SR 1555 (hydrochloride) metabolites to observed pharmacological effects?
Employ metabolite identification workflows (e.g., high-resolution MS coupled with enzyme-mediated hydrolysis). Use selective enzyme inhibitors (e.g., CYP2A6 inhibitors) in vitro to isolate parent compound activity. For in vivo studies, compare pharmacokinetic profiles in wild-type vs. cytochrome P450 knockout models .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for analyzing contradictory efficacy data in SR 1555 (hydrochloride) studies?
Apply Bayesian hierarchical models to pool data from heterogeneous studies while adjusting for covariates (e.g., species, dosage). Use sensitivity analysis to test robustness against outliers. For mechanistic contradictions, perform pathway enrichment analysis on omics datasets (e.g., transcriptomics) to identify context-dependent signaling networks .
Q. How should researchers address conflicting results in SR 1555 (hydrochloride)’s mechanism of action across cell lines?
Conduct comparative proteomic profiling to identify cell line-specific expression of target receptors or co-factors. Use CRISPR-Cas9 knockouts to validate target necessity. Replicate experiments in 3D organoid models or patient-derived primary cells to improve physiological relevance .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
